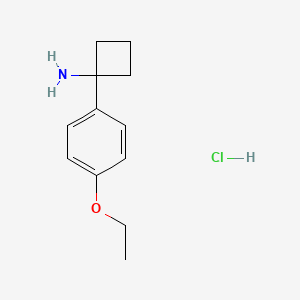
1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2260936-20-5 . It has a molecular weight of 227.73 . This compound is typically available in powder form .
Molecular Structure Analysis
The Inchi Code for “1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride” is1S/C12H17NO.ClH/c1-2-14-11-6-4-10 (5-7-11)12 (13)8-3-9-12;/h4-7H,2-3,8-9,13H2,1H3;1H . This code provides a specific description of the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Ethoxyphenyl)cyclobutan-1-amine;hydrochloride” include its molecular weight (227.73 ) and its physical state (powder ). Unfortunately, specific information such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Cyclobutane Derivatives in Crystal Structure Studies
- The study of oxime derivatives containing cyclobutane rings contributes to understanding crystal structures and molecular interactions. These compounds feature cyclobutane rings, oxime groups, and benzene rings, with varied configurations and intermolecular interactions forming distinct network structures (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Enantioselective Synthesis
- Cyclobutane derivatives play a key role in the enantioselective synthesis of biologically active compounds. Techniques like CuH-catalyzed hydroamination are used to synthesize polysubstituted aminocyclobutanes and aminocyclopropanes with high diastereo- and enantioselectivity, crucial for creating complex molecular structures (Feng, Hao, Liu, & Buchwald, 2019).
Carbon-Carbon Bond Formation in Organic Synthesis
- Palladium-catalyzed reactions involving cyclobutane derivatives are used to create arylated benzolactones, demonstrating the versatility of these compounds in facilitating carbon-carbon bond formation and the synthesis of diverse organic structures (Matsuda, Shigeno, & Murakami, 2008).
Polymerization Mechanisms
- Cyclobutane derivatives contribute to understanding novel polymerization mechanisms. For instance, the cation radical polymerization of certain monomers using cyclobutane compounds helps elucidate new pathways for polymer creation (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).
Synthesis of Natural Product Analogues
- The synthesis of core ring systems of natural products, such as Daphniphyllum alkaloids, involves the use of cyclobutane derivatives. These methods enable the creation of complex natural product analogues, important in medicinal chemistry (Coldham, Watson, Adams, & Martin, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(4-ethoxyphenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-14-11-6-4-10(5-7-11)12(13)8-3-9-12;/h4-7H,2-3,8-9,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOLSZNOFRTVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

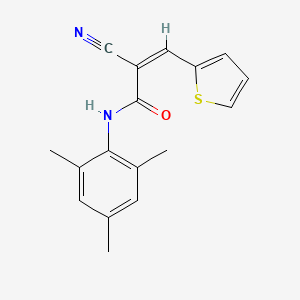
![2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2931803.png)
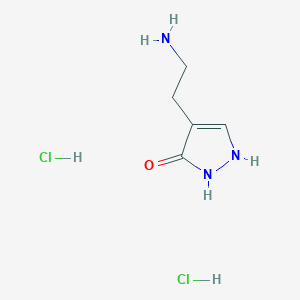
![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2931807.png)
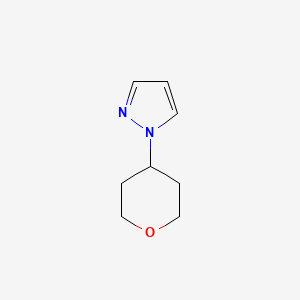
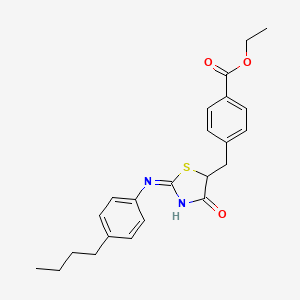
![4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2931810.png)
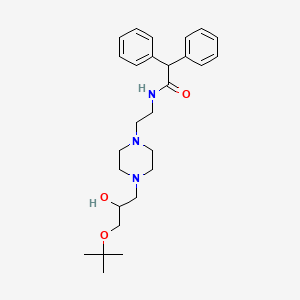
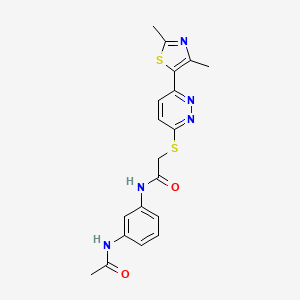
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2931817.png)

![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2931820.png)
![N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2931821.png)
![5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2931822.png)